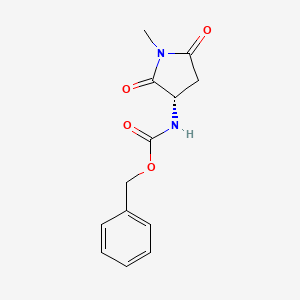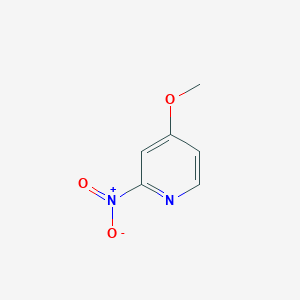
Tert-butyl(3-(N-benzyl-2,2,2-trifluoroacetamido)-1,1,1-trifluoropropan-2-YL)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (3-(N-benzyl-2,2,2-trifluoroacetamido)-1,1,1-trifluoropropan-2-yl)carbamate: is a synthetic organic compound that features a trifluoroacetamido group, a trifluoropropan-2-yl group, and a tert-butyl carbamate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-(N-benzyl-2,2,2-trifluoroacetamido)-1,1,1-trifluoropropan-2-yl)carbamate typically involves multiple steps:
Formation of the trifluoroacetamido group: This can be achieved by reacting benzylamine with trifluoroacetic anhydride under controlled conditions.
Introduction of the trifluoropropan-2-yl group: This step may involve the use of a suitable trifluoropropylating agent.
Attachment of the tert-butyl carbamate group: This is often done using tert-butyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl group.
Reduction: Reduction reactions could target the trifluoroacetamido group.
Substitution: Nucleophilic substitution reactions may occur at the trifluoropropan-2-yl group.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield a benzaldehyde derivative, while reduction could produce a primary amine.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, particularly those containing fluorinated groups.
Biology
In biological research, it may be used to study the effects of trifluoromethyl groups on biological activity and molecular interactions.
Medicine
Industry
In industry, this compound could be used in the development of new materials with unique properties, such as increased stability or reactivity.
Mecanismo De Acción
The mechanism by which tert-Butyl (3-(N-benzyl-2,2,2-trifluoroacetamido)-1,1,1-trifluoropropan-2-yl)carbamate exerts its effects will depend on its specific application. Generally, the trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, while the carbamate group may interact with specific enzymes or receptors.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl (3-(N-benzyl-2,2,2-trifluoroacetamido)-1,1,1-trifluoropropan-2-yl)carbamate: can be compared with other trifluoromethylated compounds, such as trifluoromethyl ketones or trifluoromethyl amines.
tert-Butyl carbamates: Other compounds containing the tert-butyl carbamate group can be compared in terms of their stability and reactivity.
Uniqueness
The unique combination of trifluoromethyl groups and a tert-butyl carbamate group in this compound may confer distinct properties, such as enhanced stability and specific biological activity, making it valuable for various applications.
Propiedades
Fórmula molecular |
C17H20F6N2O3 |
|---|---|
Peso molecular |
414.34 g/mol |
Nombre IUPAC |
tert-butyl N-[3-[benzyl-(2,2,2-trifluoroacetyl)amino]-1,1,1-trifluoropropan-2-yl]carbamate |
InChI |
InChI=1S/C17H20F6N2O3/c1-15(2,3)28-14(27)24-12(16(18,19)20)10-25(13(26)17(21,22)23)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,24,27) |
Clave InChI |
FYKQECIKFFJPDJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(CN(CC1=CC=CC=C1)C(=O)C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[2-(furan-2-yl)ethenyl]-2,3-dihydro-1H-1,2,4-triazole-3-thione](/img/structure/B12970967.png)



![6,6'-Dibromo-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]](/img/structure/B12970981.png)
![1,5,6-Trimethyl-1,4-dihydro-2H-imidazo[4,5-B]pyrazin-2-one](/img/structure/B12970983.png)
![4,6-Dimethyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12970987.png)







